2-Amino-4,6-dinitrotoluene

Environmental Monitoring Immunoassay Explosives Detection

2-Amino-4,6-dinitrotoluene (2-ADNT) is the critical microbial reduction metabolite of TNT that persists in groundwater and is mandated in EPA Method 8330 Calibration Mix #2. Unlike its isomer 4-ADNT, 2-ADNT provides a unique ESI-MS/MS fragmentation signature and exclusive selectivity for monoclonal antibody DNT2 4B4, eliminating false positives/negatives in environmental monitoring and forensic post-blast analysis. For synthetic chemists, the ortho-amino configuration enables regioselective stepwise reduction to value-added diamino/triamino derivatives, avoiding costly isomer separations. Our >98% HPLC-pure material ensures defensible data for regulatory compliance, site closure decisions, and efficient industrial feedstock valorization.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
CAS No. 35572-78-2
Cat. No. B165273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dinitrotoluene
CAS35572-78-2
Synonyms2,4-dinitro-6-aminotoluene
2-amino-4,6-dinitrotoluene
2-methyl-3,5-dinitroaniline
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
InChIInChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3
InChIKeyIEEJAAUSLQCGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-dinitrotoluene (CAS 35572-78-2): Essential Procurement & Technical Baseline


2-Amino-4,6-dinitrotoluene (2-ADNT; also designated 2-methyl-3,5-dinitroaniline) is an amino-nitrotoluene derivative characterized by a 4,6-dinitrotoluene core with a primary amino substituent at the ortho position relative to the methyl group [1]. It is primarily encountered as a key microbial and reductive degradation metabolite of the military explosive 2,4,6-trinitrotoluene (TNT) [2] and serves as a regulated analyte in environmental monitoring protocols (EPA Method 8330) due to its persistence in soil and groundwater at contaminated sites [3]. The compound is also utilized as a synthetic intermediate for the production of specialty dyes and functional polymers via selective nitro group reduction chemistry [4].

Why 2-Amino-4,6-dinitrotoluene Cannot Be Substituted with Generic Analogs


Direct substitution of 2-amino-4,6-dinitrotoluene with its primary isomeric analog 4-amino-2,6-dinitrotoluene (4-ADNT) or with precursor dinitrotoluenes (e.g., 2,4-DNT, 2,6-DNT) introduces substantial risk across analytical, environmental, and synthetic workflows. In forensic and environmental analysis, these isomers yield distinct fragmentation spectra under tandem mass spectrometry [1]; misidentification leads to false negative/positive results in EPA Method 8330 compliance reporting [2]. In toxicology and risk assessment, the two isomers exhibit differential metabolic pathways and immunorecognition profiles, with 2-ADNT demonstrating unique selectivity for specific monoclonal antibodies used in field detection kits [3]. In synthetic chemistry, the ortho-amino configuration of 2-ADNT confers a regioselective advantage not shared by 4-ADNT, enabling controlled stepwise reduction of TNT-derived feedstocks to value-added diamino and triamino derivatives [4].

Quantitative Differentiation Evidence for 2-Amino-4,6-dinitrotoluene (2-ADNT) vs. Comparators


Immunoassay Selectivity: 2-ADNT Specific Monoclonal Antibody (mAb DNT2 4B4) vs. TNT/4-ADNT Cross-Reactivity

In competitive ELISA assays using five distinct rat monoclonal antibodies raised against TNT, mAb DNT2 4B4 demonstrated high selectivity for 2-ADNT relative to both TNT and the isomeric 4-ADNT. While mAbs DNT4 3F6, 4G4, 1A3, and 1A7 exhibited IC50 values between 0.26 and 2.32 μg/L for TNT, mAb DNT2 4B4 yielded an IC50 of 8.5 ± 1.7 μg/L for 2-ADNT with only 18% cross-reactivity to 2,4-dinitroaniline and approximately 26% cross-reactivity to 3,5-dinitroaniline [1]. No significant cross-reactivity was observed for 4-ADNT with this antibody, establishing 2-ADNT as the primary target for isomer-specific detection [1].

Environmental Monitoring Immunoassay Explosives Detection

Mass Spectrometric Isomer Differentiation: Diagnostic Fragmentation of 2-ADNT vs. 4-ADNT via ESI-MS/MS

Electrospray ionization tandem mass spectrometry (ESI-MSⁿ) with resonant ion activation in a linear quadrupole ion trap enables unambiguous differentiation between 2-amino-4,6-dinitrotoluene (2-ADNT) and its isomer 4-amino-2,6-dinitrotoluene (4-ADNT) [1]. While both isomers produce deprotonated molecular ions [M-H]⁻, their collision-induced dissociation (CID) pathways diverge significantly due to the position of the amino group relative to the nitro substituents. 2-ADNT exhibits a distinct fragmentation sequence that is readily distinguishable from that of 4-ADNT; furthermore, the presence of the amino group in the ortho position of 2-ADNT hinders the CH₂O loss mechanism that is characteristic of 2,6-DNT fragmentation, providing an additional layer of analytical specificity not available for 4-ADNT [1].

Forensic Chemistry Environmental Forensics Mass Spectrometry

Synthetic Selectivity: Ortho-Nitro Reduction of TNT to 2-ADNT vs. Para-Nitro Reduction to 4-ADNT

Chemical reduction of 2,4,6-trinitrotoluene (TNT) can proceed at either the ortho- or para-nitro positions, yielding 2-ADNT or 4-ADNT respectively. A selective one-step reduction protocol utilizing hydrazine hydrate in the presence of FeCl₃ and charcoal preferentially reduces the ortho-nitro groups, affording 2-amino-4,6-dinitrotoluene as the major product [1]. This method allows for the controlled synthesis of either 2-ADNT or the further reduced 2,6-diamino-4-nitrotoluene from TNT feedstocks, demonstrating a regioselectivity that is not achievable when starting from 4-ADNT or when using non-selective reduction conditions that generate complex isomer mixtures [1].

Organic Synthesis Dye Chemistry Energetic Materials

Wildlife Toxicological Potency: 2-ADNT Oral LD50 in Bobwhite Quail vs. Mammalian and Reptilian Models

Acute oral toxicity of 2-amino-4,6-dinitrotoluene varies significantly across species, underscoring the need for species-specific risk assessments. In the northern bobwhite (Colinus virginianus), a ground-dwelling bird of management concern at contaminated military sites, the median acute lethal dose (LD50) was determined to be 1167 mg/kg [1]. This value is substantially lower than the oral LD50 observed in Western fence lizards (1406 mg/kg for males, 1867 mg/kg for females) [2] and is also lower than the rat oral LD50 of 1394 mg/kg reported in mammalian acute toxicity databases , indicating that avian species may exhibit greater sensitivity to 2-ADNT exposure.

Ecotoxicology Risk Assessment Wildlife Toxicology

Validated Application Scenarios for 2-Amino-4,6-dinitrotoluene Procurement


Environmental Monitoring: EPA Method 8330 Compliance and TNT-Contaminated Site Remediation

Environmental testing laboratories performing EPA Method 8330 analysis for explosives residues in water and soil require certified reference standards of 2-amino-4,6-dinitrotoluene for instrument calibration and quality control [4]. As a primary microbial degradation product of TNT that persists in groundwater plumes, 2-ADNT is a mandated analyte in 8330 Calibration Mix #2 alongside 4-ADNT and other nitroaromatics [4]. The use of authentic 2-ADNT standard is essential for accurate quantification, as the compound's distinct ESI-MS/MS fragmentation profile and specific immunoassay cross-reactivity preclude the use of 4-ADNT as a surrogate [5]. Procurement of high-purity (>98% HPLC) 2-ADNT reference material ensures defensible data generation for regulatory compliance reporting and site closure decisions.

Forensic Explosives Analysis: Isomer-Specific Detection in Post-Blast Residues

Forensic chemistry laboratories engaged in post-blast residue analysis utilize 2-ADNT as a diagnostic marker for TNT-based explosive formulations. The compound's characteristic mass spectrometric fragmentation pattern, which is distinct from that of 4-ADNT and precursor dinitrotoluene isomers, enables unambiguous identification of TNT degradation in complex environmental matrices [4]. Additionally, the availability of monoclonal antibody DNT2 4B4, which exhibits high selectivity for 2-ADNT over 4-ADNT and TNT, supports the development of field-deployable lateral flow immunoassays for rapid screening of suspected TNT contamination [5]. Pure 2-ADNT reference material is indispensable for validating these forensic methods and establishing limit-of-detection thresholds.

Specialty Dye and Polymer Synthesis: TNT Valorization via Regioselective Ortho-Reduction

Industrial chemists seeking to valorize surplus or demilitarized TNT feedstocks can utilize the regioselective ortho-nitro reduction pathway to synthesize 2-amino-4,6-dinitrotoluene as a key intermediate [4]. This compound serves as a precursor for the production of azo dyes, condensation monomers, and functional polymers via further reduction to diamino- and triaminotoluene derivatives [4]. The selective synthesis of 2-ADNT from TNT avoids the complex isomeric mixtures that result from non-selective reduction, thereby reducing purification costs and improving overall process economics for dye and polymer manufacturers.

Ecotoxicological Risk Assessment: Avian Toxicity Benchmarking at Military Installations

Wildlife toxicologists and ecological risk assessors conducting baseline ecological risk assessments at active or former military training ranges require compound-specific toxicity data for 2-ADNT to evaluate potential impacts on avian receptors [4]. The established oral LD50 of 1167 mg/kg for northern bobwhite provides a critical benchmark dose for hazard characterization that is distinct from the lower sensitivity observed in mammalian and reptilian models [5]. Procurement of 2-ADNT in quantities sufficient for controlled dosing studies enables the generation of species-specific toxicity reference values that are essential for scientifically defensible remediation goal-setting at TNT-impacted sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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